Primeverose

説明

This compound has been reported in Gentianopsis grandis, Gentianopsis barbata, and other organisms with data available.

Structure

2D Structure

特性

CAS番号 |

26531-85-1 |

|---|---|

分子式 |

C11H20O10 |

分子量 |

312.27 g/mol |

IUPAC名 |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11+/m0/s1 |

InChIキー |

XOPPYWGGTZVUFP-DLWPFLMGSA-N |

異性体SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O |

正規SMILES |

C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O |

外観 |

Powder |

同義語 |

6-(β-D-Xylosido)-D-glucose; 6-O-β-D-xylopyranosyl-D-glucose; |

製品の起源 |

United States |

Foundational & Exploratory

The Chemical Architecture of Primeverose: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of primeverose, a disaccharide of significant interest in the study of plant secondary metabolism and enzymatic hydrolysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.

Executive Summary

This compound is a disaccharide composed of D-xylose and D-glucose, which plays a crucial role as the glycone component of numerous naturally occurring glycosides. These glycosides are implicated in plant defense mechanisms and are precursors to aromatic compounds vital to the flavor and fragrance industries. Understanding the precise chemical structure and properties of this compound is fundamental for the isolation, characterization, and synthesis of these valuable natural products. This guide details its structural formula, physicochemical properties, and presents methodologies for its isolation and structural elucidation.

Chemical Structure and Nomenclature

This compound is a reducing disaccharide. Its systematic name is 6-O-β-D-xylopyranosyl-D-glucose .[1][2] The structure consists of a D-xylose unit in its pyranose form linked to a D-glucose molecule via a β-(1→6) glycosidic bond.[3][4] This specific linkage connects the anomeric carbon (C1) of the β-D-xylopyranose to the primary alcohol group (C6) of the D-glucose unit. The glucose moiety contains a free anomeric carbon, which imparts the reducing properties to the sugar.[5]

The stereochemistry of the glycosidic linkage and the configurations of the constituent monosaccharides are critical to its biological recognition, particularly by enzymes such as β-primeverosidase.[4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its identification and characterization in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Systematic Name | 6-O-β-D-Xylopyranosyl-D-glucose | [1][2] |

| CAS Registry Number | 26531-85-1 | [1] |

| Molecular Formula | C₁₁H₂₀O₁₀ | [1][3] |

| Molar Mass | 312.27 g/mol | [1][6] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 209-210 °C (with darkening) | [1] |

| Solubility | Soluble in water, methanol, 80% ethanol | [1] |

| Specific Rotation | [α]D²⁰ shows mutarotation from +23° to -3.2° (c=5, H₂O) | [1] |

| Reducing Sugar | Yes | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of oligosaccharides like this compound. The assignment of proton (¹H) and carbon (¹³C) signals confirms the identity of the monosaccharide units, their anomeric configurations, and the linkage position. While a definitive, published experimental dataset for pure this compound is elusive, a plausible set of chemical shifts in D₂O can be predicted based on the known values for its constituent parts in similar glycosidic linkages. Table 2 presents these representative chemical shifts.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Atom | Glucose Residue (α/β anomers) | Xylose Residue |

| δ ¹³C (ppm) | δ ¹H (ppm) | |

| C1 / H1 | 92.7 (α), 96.5 (β) | 5.22 (d, J=3.8 Hz, α), 4.64 (d, J=8.0 Hz, β) |

| C2 / H2 | 72.5 (α), 74.9 (β) | 3.53 (dd, J=9.9, 3.8 Hz, α), 3.28 (dd, J=9.2, 8.0 Hz, β) |

| C3 / H3 | 73.8 (α), 76.8 (β) | 3.91 (t, J=9.5 Hz, α), 3.51 (t, J=9.2 Hz, β) |

| C4 / H4 | 70.5 (α), 70.6 (β) | 3.42 (t, J=9.5 Hz, α), 3.41 (t, J=9.2 Hz, β) |

| C5 / H5 | 72.6 (α), 76.8 (β) | 3.98 (ddd, α), 3.48 (m, β) |

| C6 / H6 | 69.8 (α/β) | ~3.80 (m, H6a), ~3.95 (m, H6b) |

Note: These are plausible values derived from data for related compounds. Actual experimental values may vary slightly. 2D NMR experiments (COSY, HSQC, HMBC) are required for unambiguous assignment.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to confirm the molecular weight and determine the sequence of monosaccharides. In positive ion mode, this compound is typically observed as a sodium adduct [M+Na]⁺ at m/z 335.095. Fragmentation via collision-induced dissociation (CID) results in characteristic glycosidic bond cleavages. The expected fragmentation would yield ions corresponding to the loss of the xylose residue (a Y-ion at m/z 203.053, representing the glucose unit with Na⁺) and the xylosyl oxonium ion (a B-ion at m/z 133.049).

Biosynthesis and Degradation Pathways

Biosynthesis of this compound

The precise biosynthetic pathway for this compound is not yet fully elucidated in the literature. However, it is synthesized from activated monosaccharide precursors. The pathway begins with the formation of UDP-glucose and UDP-xylose. UDP-xylose itself is synthesized from UDP-glucose via the action of UDP-glucose dehydrogenase and UDP-glucuronic acid decarboxylase. The final step is the condensation of these two activated sugars, catalyzed by a putative glycosyltransferase.

Enzymatic Degradation

This compound exists in nature primarily as a component of glycosides (primeverosides). The degradation of these molecules is a two-step enzymatic process. First, a specific β-primeverosidase cleaves the bond between the this compound moiety and the aglycone, releasing the aromatic or aliphatic aglycone. Subsequently, a general β-glucosidase or xylosidase can hydrolyze the β-(1→6) linkage of this compound to yield D-glucose and D-xylose.

Experimental Protocols

Isolation and Purification

This compound is typically isolated from natural sources by first extracting a primeveroside, followed by acidic or enzymatic hydrolysis. The following is a generalized protocol for the isolation of a primeveroside (e.g., from plant material) and subsequent release of this compound.

Protocol 5.1.1: Isolation of a Primeveroside and Hydrolysis

-

Extraction:

-

Air-dry and pulverize the plant material (e.g., 100 g of madder root or citrus peel).

-

Perform exhaustive extraction using 80% aqueous ethanol (3 x 500 mL) at room temperature for 24 hours per extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield an aqueous residue.

-

-

Purification of the Primeveroside:

-

Defat the aqueous residue by liquid-liquid partitioning against n-hexane.

-

Subject the aqueous phase to column chromatography on a Diaion HP-20 resin.

-

Wash the column with water to remove polar impurities (sugars, salts).

-

Elute the glycoside fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% MeOH).

-

Monitor fractions by thin-layer chromatography (TLC) and pool those containing the target primeveroside.

-

Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

-

Hydrolysis to Yield this compound:

-

Dissolve the purified primeveroside in a 2M trifluoroacetic acid (TFA) solution.

-

Heat the solution at 100°C for 2 hours to cleave the glycosidic bond.

-

Remove the TFA by repeated co-evaporation with methanol under a stream of nitrogen.

-

Purify the resulting this compound from the aglycone and any unreacted material using size-exclusion chromatography (e.g., Sephadex LH-20).

-

Structural Elucidation Workflow

The definitive identification of this compound requires a combination of spectroscopic techniques.

Protocol 5.2.1: NMR and MS Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.5 mL of deuterium oxide (D₂O, 99.9%).

-

NMR Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and broadband-decoupled spectra on a spectrometer operating at ≥500 MHz.

-

Acquire 2D spectra: COSY (to establish ¹H-¹H correlations within each sugar ring), HSQC (to correlate protons with their directly attached carbons), and HMBC (to identify long-range H-C correlations, crucial for determining the glycosidic linkage site). A NOESY or ROESY experiment can confirm the β-anomeric configuration through-space correlations.

-

-

MS Data Acquisition:

-

Dissolve a small aliquot of the sample in 50% methanol/water.

-

Infuse the sample into an ESI-QTOF or Orbitrap mass spectrometer.

-

Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the [M+Na]⁺ adduct.

-

Perform a tandem MS (MS/MS) experiment by isolating the m/z 335.095 precursor ion and subjecting it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.

-

-

Data Analysis:

-

Integrate data from all spectroscopic experiments to build a conclusive structural assignment, confirming the monosaccharide identities, the β-anomeric configuration of the xylose, and the (1→6) linkage position.

-

Role in Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself functions as a signaling molecule in biological pathways. Its primary established role is that of a stable carrier for various aglycones. The enzymatic cleavage of primeverosides by β-primeverosidase in response to stimuli (e.g., tissue damage in plants) releases these aglycones, many of which are volatile organic compounds that can act as signaling molecules in plant defense or as attractants for pollinators. Therefore, this compound is best described as a precursor to signaling molecules, rather than a direct participant in signaling cascades.

Conclusion

This compound is a structurally defined disaccharide that serves as a fundamental building block for a wide array of natural glycosides. Its chemical properties, particularly the β-(1→6) linkage, are key to its biological function as a substrate for specific hydrolytic enzymes. The methodologies outlined in this guide, from isolation protocols to advanced spectroscopic analysis, provide a framework for researchers to identify, characterize, and utilize this compound and its derivatives in their scientific endeavors. Further research into the specific glycosyltransferases responsible for its biosynthesis will continue to illuminate its role in the complex web of plant metabolism.

References

- 1. uniprot.org [uniprot.org]

- 2. UDP-D-xylose:beta-D-glucoside alpha-1,3-D-xylosyltransferase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Cloning of a Xylosyltransferase That Transfers the Second Xylose to O-Glucosylated Epidermal Growth Factor Repeats of Notch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Composition and Linkage of Primeverose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primeverose is a disaccharide of significant interest in various fields, including flavor chemistry and drug development, due to its role as a precursor to aromatic compounds and its presence in numerous plant glycosides. This technical guide provides a comprehensive overview of the composition and glycosidic linkage of this compound. It details the experimental protocols for its characterization, including linkage analysis by gas chromatography-mass spectrometry (GC-MS) and structural elucidation by two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. Furthermore, a protocol for its enzymatic synthesis is provided. All quantitative data is presented in structured tables, and a logical workflow for disaccharide analysis is visualized using a Graphviz diagram.

Composition and Linkage of this compound

This compound is a disaccharide with the chemical formula C₁₁H₂₀O₁₀ and a molecular weight of 312.27 g/mol . It is composed of two monosaccharide units: D-glucose and D-xylose. Specifically, it is a xylopyranose unit linked to a glucopyranose unit.

The glycosidic bond connecting the two monosaccharides is a β-(1→6) linkage . This means the anomeric carbon (C-1) of the β-D-xylopyranose is linked to the oxygen atom attached to the C-6 of the D-glucopyranose molecule. The systematic name for this compound is 6-O-β-D-xylopyranosyl-D-glucose .

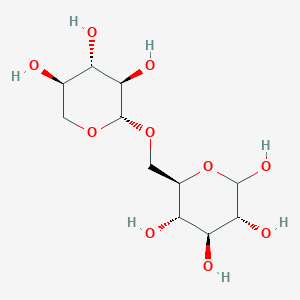

Caption: Structure of this compound showing the β-(1→6) linkage.

Quantitative Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₁₀ |

| Molecular Weight | 312.27 g/mol |

| CAS Number | 26531-85-1 |

NMR Spectral Data (Predicted)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glucose Residue | ||

| H-1 | 4.65 (d, J=8.0 Hz) | 97.5 |

| H-2 | 3.25 (t, J=8.5 Hz) | 74.0 |

| H-3 | 3.50 (t, J=9.0 Hz) | 76.5 |

| H-4 | 3.40 (t, J=9.0 Hz) | 70.0 |

| H-5 | 3.55 (m) | 76.0 |

| H-6a | 3.95 (dd, J=11.5, 2.0 Hz) | 69.0 |

| H-6b | 3.70 (dd, J=11.5, 5.5 Hz) | |

| Xylose Residue | ||

| H-1' | 4.45 (d, J=7.5 Hz) | 104.5 |

| H-2' | 3.20 (t, J=8.0 Hz) | 73.5 |

| H-3' | 3.35 (t, J=8.5 Hz) | 76.0 |

| H-4' | 3.60 (t, J=9.0 Hz) | 69.5 |

| H-5'a | 3.90 (dd, J=11.0, 5.0 Hz) | 66.0 |

| H-5'b | 3.25 (t, J=11.0 Hz) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry Fragmentation (Predicted)

The fragmentation pattern of this compound in electrospray ionization tandem mass spectrometry (ESI-MS/MS) would be expected to show characteristic losses of the monosaccharide units.

| m/z (ion) | Description |

| 313.1 [M+H]⁺ | Protonated parent molecule |

| 295.1 [M+H-H₂O]⁺ | Loss of a water molecule |

| 181.1 [Glucose+H]⁺ | Glycosidic bond cleavage, retaining the glucose unit |

| 151.1 [Xylose+H-H₂O]⁺ | Glycosidic bond cleavage, retaining the xylose unit with water loss |

| 133.1 [Xylose+H-2H₂O]⁺ | Glycosidic bond cleavage, retaining the xylose unit with two water losses |

Experimental Protocols

Glycosidic Linkage Analysis by GC-MS

This method determines the linkage position between the monosaccharides.[1]

1. Permethylation: [2][3][4][5] a. Dry the disaccharide sample (approx. 1-5 mg) in a screw-capped tube. b. Add 200 µL of anhydrous dimethyl sulfoxide (DMSO) and dissolve the sample. c. Add a slurry of NaOH in DMSO (prepared by washing powdered NaOH with anhydrous DMSO) and 100 µL of methyl iodide. d. Agitate the mixture for 10 minutes at room temperature. e. Quench the reaction by slowly adding 1 mL of water. f. Extract the permethylated disaccharide with 1 mL of dichloromethane. g. Wash the organic layer with water (3 x 1 mL) and then evaporate the solvent.

2. Hydrolysis: a. To the dried permethylated sample, add 500 µL of 2 M trifluoroacetic acid (TFA). b. Heat at 121°C for 2 hours in a sealed tube. c. Cool the tube and evaporate the TFA under a stream of nitrogen.

3. Reduction: a. Dissolve the hydrolyzed sample in 200 µL of 1 M ammonium hydroxide. b. Add 200 µL of 1 M sodium borodeuteride (NaBD₄) in 1 M NH₄OH. c. Incubate at room temperature for 2 hours. d. Add a few drops of glacial acetic acid to neutralize the excess NaBD₄. e. Evaporate to dryness under nitrogen.

4. Acetylation: a. To the dried sample, add 100 µL of acetic anhydride and 100 µL of pyridine. b. Heat at 100°C for 30 minutes. c. Cool and add 1 mL of water. d. Extract the partially methylated alditol acetates (PMAAs) with 1 mL of dichloromethane. e. Wash the organic layer with water (3 x 1 mL) and then evaporate the solvent.

5. GC-MS Analysis: a. Reconstitute the sample in a suitable solvent (e.g., hexane). b. Inject an aliquot into the GC-MS system. c. The PMAAs are separated on the GC column and their mass spectra are recorded. The positions of the acetyl groups in the resulting mass spectra indicate the original linkage positions.

Caption: Workflow for disaccharide glycosidic linkage analysis.

Structural Elucidation by 2D NMR Spectroscopy

2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity and stereochemistry of the disaccharide.[6][7][8][9]

1. Sample Preparation: a. Dissolve 5-10 mg of the purified this compound in 0.5 mL of D₂O. b. Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition: a. Acquire a standard 1D ¹H NMR spectrum to check for sample purity and concentration. b. Acquire the following 2D NMR spectra:

- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within each monosaccharide ring.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for identifying the glycosidic linkage. The key HMBC correlation for this compound would be between the anomeric proton of xylose (H-1') and the C-6 of glucose.

- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, which helps to confirm the stereochemistry of the glycosidic linkage (β-linkage).

3. Data Processing and Analysis: a. Process the acquired 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. b. Analyze the cross-peaks in each spectrum to assign all proton and carbon signals and to piece together the structure of the disaccharide, confirming the β-(1→6) linkage.

Enzymatic Synthesis of this compound

This compound can be synthesized via a transglycosylation reaction catalyzed by a β-xylosidase.[10][11][12][13]

1. Reaction Setup: a. Prepare a reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0). b. Dissolve a suitable xylose donor, such as p-nitrophenyl-β-D-xylopyranoside (pNPX), and a glucose acceptor in the buffer. A molar excess of the acceptor is typically used. c. Add β-xylosidase from a source such as Aspergillus niger. The enzyme concentration will need to be optimized. d. Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) with gentle agitation.

2. Monitoring the Reaction: a. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the formation of the new product (this compound) and the consumption of the donor.

3. Reaction Termination and Product Purification: a. Terminate the reaction by heating the mixture to denature the enzyme (e.g., 100°C for 10 minutes). b. Centrifuge the mixture to remove the denatured protein. c. Purify the this compound from the reaction mixture using techniques such as size-exclusion chromatography or preparative HPLC.

4. Product Characterization: a. Confirm the identity and purity of the synthesized this compound using the NMR and MS techniques described above.

Conclusion

This technical guide has provided a detailed overview of the composition and linkage of the disaccharide this compound. The β-(1→6) linkage between D-xylose and D-glucose is a key structural feature that can be elucidated through a combination of chemical derivatization and instrumental analysis. The provided experimental protocols for linkage analysis, 2D NMR spectroscopy, and enzymatic synthesis offer a robust framework for researchers and scientists working with this important disaccharide. The structured presentation of quantitative data and the visual workflow aim to facilitate a deeper understanding and practical application of this knowledge in drug development and other scientific endeavors.

References

- 1. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]

- 2. ms-dango.org [ms-dango.org]

- 3. Permethylation linkage analysis techniques for residual carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Sugar linkage analysis by permethylation (glycosphingolipid)]:Glycoscience Protocol Online Database [jcggdb.jp]

- 5. Figure 1: [Sugar linkage analysis by permethylation]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ulethbridge.ca [ulethbridge.ca]

- 7. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]

- 8. emerypharma.com [emerypharma.com]

- 9. uakron.edu [uakron.edu]

- 10. Enzymatic synthesis and characterization of 6-O-Beta-D-xylopyranosyl-2-acetamido-2-deoxy-D-glucopyranose, a structural analog of this compound. | Broad Institute [broadinstitute.org]

- 11. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides [mdpi.com]

- 13. Enzymatic synthesis of β-xylosyl-oligosaccharides by transxylosylation using two β-xylosidases of glycoside hydrolase family 3 from Aspergillus nidulans FGSC A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Primeverose in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primeverose, a disaccharide composed of D-xylose and D-glucose linked by a β(1→6) glycosidic bond, is a significant component of many plant glycosides. These primeverosides play crucial roles in plant defense, aroma formation, and possess a range of pharmacological activities, making them a subject of interest for drug development and biotechnology. This technical guide provides a comprehensive overview of the natural sources of this compound in the plant kingdom, including quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound is found in a variety of plant families, often as a component of complex glycosides where it is attached to an aglycone. The concentration of this compound-containing glycosides can vary significantly between plant species, tissues, and developmental stages. The following tables summarize the available quantitative data on this compound and its glycosides in various plants.

Table 1: Quantitative Analysis of Primeverin in Primula Species

| Plant Species | Plant Part | Compound | Concentration (% dry weight) | Reference |

| Primula elatior | Roots | Primeverin | 0.64 - 1.42 | [1][2] |

| Primula veris | Roots | Primeverin | 0.64 - 1.42 | [1][2] |

Table 2: Quantitative Analysis of Primeverosides in Camellia sinensis (Tea Plant)

| Plant Part | Compound | Concentration (µg/kg) | Reference |

| Young Leaves | Geranyl β-primeveroside | Predominantly higher than geranyl glucoside | [3][4] |

| Bud, Leaves, Stem | Various aroma glycosides (including primeverosides) | 36.1 to 40454.4 | [3][4] |

Biosynthesis of this compound

The biosynthesis of this compound involves a two-step process catalyzed by specific glycosyltransferases. The pathway begins with the activated sugar donors, UDP-D-glucose and UDP-D-xylose.

-

Formation of UDP-D-xylose: The precursor UDP-D-xylose is synthesized from UDP-D-glucose via the action of UDP-glucose 6-dehydrogenase and UDP-glucuronic acid decarboxylase.

-

Glycosylation Steps:

-

A glucosyltransferase first attaches a glucose molecule to an aglycone, forming a glucoside.

-

Subsequently, a specific UDP-xylosyltransferase catalyzes the transfer of a xylose residue from UDP-D-xylose to the 6-hydroxyl group of the glucose moiety, forming the characteristic β(1→6) linkage of this compound. While the precise enzymes responsible for this compound biosynthesis are still under investigation in many species, the general mechanism is believed to follow this sequential glycosylation.

-

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of primeverosides.

Experimental Protocols

Extraction of Primeverosides from Plant Material

This protocol provides a general method for the extraction of glycosides, including primeverosides, from plant tissues. Optimization may be required depending on the specific plant material.

Materials:

-

Fresh or freeze-dried plant material (leaves, flowers, roots, etc.)

-

Liquid nitrogen

-

Methanol (MeOH)

-

Water (H₂O)

-

Formic acid

-

Centrifuge

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Harvest and immediately freeze the plant material in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).

-

Vortex the tube vigorously for 1 minute.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the extract at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

For quantitative analysis, it is recommended to perform a second extraction of the pellet with another 1 mL of the extraction solvent and combine the supernatants.

-

The combined supernatant can be filtered through a 0.22 µm syringe filter into an HPLC vial for analysis.

Extraction Workflow

Caption: General workflow for the extraction of primeverosides.

Quantification of Primeverosides by HPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of primeverosides using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Primeveroside standards (if available) or purified and characterized primeverosides from a reference plant.

Procedure:

-

Chromatographic Separation:

-

Set the column temperature to 40°C.

-

Use a flow rate of 0.3 mL/min.

-

Employ a gradient elution program, for example:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

-

Mass Spectrometry Detection:

-

Operate the ESI source in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions will need to be determined for each target primeveroside by infusing a standard solution. For a generic primeveroside, the precursor ion would be [M-H]⁻, and product ions would correspond to the xylosyl-glucose fragment and the aglycone fragment.

-

Optimize MS parameters such as capillary voltage, source temperature, and collision energy for each analyte.

-

-

Quantification:

-

Prepare a calibration curve using a series of dilutions of a known concentration of the primeveroside standard.

-

Inject the prepared plant extracts and the calibration standards.

-

Integrate the peak areas of the target primeverosides in the samples and quantify the concentration using the calibration curve.

-

Enzymatic Hydrolysis for Aglycone Identification

This protocol can be used to confirm the presence of this compound by enzymatic cleavage and subsequent analysis of the released aglycone and sugars.

Materials:

-

Plant extract containing primeverosides

-

β-Primeverosidase enzyme preparation (e.g., from Aspergillus niger)[5]

-

Phosphate buffer (e.g., 50 mM, pH 5.0)

-

Water bath or incubator

Procedure:

-

Evaporate a known volume of the plant extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of phosphate buffer.

-

Add a specific amount of β-primeverosidase solution.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 2-24 hours).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the released aglycone.

-

Analyze the organic phase by GC-MS or LC-MS to identify the aglycone.

-

Analyze the aqueous phase by TLC or LC-MS to confirm the presence of xylose and glucose.

Enzymatic Hydrolysis Workflow

Caption: Workflow for enzymatic hydrolysis of primeverosides.

Conclusion

This compound is a widespread disaccharide in the plant kingdom, contributing significantly to the chemical diversity and biological activity of plant glycosides. This guide provides a foundation for researchers and drug development professionals to explore the natural sources of this compound, with a focus on quantitative analysis and biosynthetic pathways. The provided protocols offer a starting point for the extraction, quantification, and characterization of this compound-containing compounds, which can be adapted and optimized for specific research needs. Further investigation into the specific glycosyltransferases involved in this compound biosynthesis will be crucial for metabolic engineering efforts aimed at enhancing the production of valuable primeverosides in plants.

References

- 1. Analysis of phenolic glycosides and saponins in Primula elatior and Primula veris (primula root) by liquid chromatography, evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Tea Aroma Precursor Glycosides: An Efficient Approach via Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis and characterization of 6-O-Beta-D-xylopyranosyl-2-acetamido-2-deoxy-D-glucopyranose, a structural analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Primeverose in Plants: A Technical Guide

Abstract

Primeverose, a disaccharide composed of D-xylose and D-glucose (6-O-β-D-xylopyranosyl-β-D-glucopyranoside), is a key component of various glycosylated secondary metabolites in plants, significantly influencing their stability, solubility, and biological activity. These compounds, known as primeverosides, play crucial roles in plant defense and contribute to the aroma and flavor profiles of many plant-derived products, notably tea. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key enzymes, and their substrates. It includes a summary of quantitative data, detailed experimental protocols for enzyme characterization, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding for researchers in plant biology, biochemistry, and drug development.

Introduction

Glycosylation, the enzymatic process of attaching sugar moieties to organic molecules, is a fundamental mechanism in plants for diversifying the chemical and physical properties of secondary metabolites.[1] Primeverosides are a specific class of diglycosides where the disaccharide this compound is attached to an aglycone. The biosynthesis of these complex molecules is not catalyzed by a single "this compound synthase" but is a sequential, two-step process involving two distinct glycosyltransferases (GTs). This guide will focus on the elucidation of this pathway, primarily drawing from research on the tea plant (Camellia sinensis), a rich source of primeverosides.[2][3]

The this compound Biosynthetic Pathway

The formation of primeverosides occurs in two sequential enzymatic steps, starting from an aglycone and two activated sugar donors: UDP-glucose and UDP-xylose.

Step 1: Glucosylation of the Aglycone

The initial step involves the transfer of a glucose molecule from UDP-glucose to an aglycone, forming a glucoside. This reaction is catalyzed by a UDP-glucosyltransferase (GT). In the tea plant, the enzyme responsible for this step in the context of volatile organic compound (VOC) glycosylation is CsGT1 (UGT85K11) .[2] This enzyme exhibits broad substrate specificity, acting on a variety of monoterpenes, and aromatic and aliphatic alcohols.[3]

Step 2: Xylosylation of the Glucoside

The second and final step is the transfer of a xylose molecule from UDP-xylose to the 6-hydroxyl group of the glucose moiety of the newly synthesized glucoside. This creates the characteristic β-1,6-linkage of this compound. In Camellia sinensis, this reaction is catalyzed by CsGT2 (UGT94P1) , a UDP-xylosyltransferase.[2]

The overall biosynthetic pathway can be visualized as follows:

Quantitative Data

The following table summarizes the kinetic parameters of the identified glycosyltransferases from Camellia sinensis. The data is extracted from the study by Ohgami et al. (2015).[2]

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat/Km (s-1mM-1) |

| CsGT1 (UGT85K11) | Geraniol | 130 ± 10 | 110 ± 2.4 | 1.1 |

| Linalool | 110 ± 11 | 96 ± 3.4 | 1.1 | |

| Benzyl alcohol | 410 ± 31 | 110 ± 3.4 | 0.34 | |

| 2-Phenylethanol | 330 ± 21 | 120 ± 4.1 | 0.45 | |

| (Z)-3-Hexenol | 140 ± 11 | 110 ± 3.1 | 0.98 | |

| CsGT2 (UGT94P1) | Geranyl β-D-glucopyranoside | 80 ± 5.7 | 120 ± 2.6 | 1.9 |

| Linalyl β-D-glucopyranoside | 130 ± 9.1 | 110 ± 3.2 | 1.1 | |

| Benzyl β-D-glucopyranoside | 150 ± 12 | 120 ± 4.2 | 1.0 | |

| 2-Phenylethyl β-D-glucopyranoside | 160 ± 11 | 120 ± 3.8 | 0.94 | |

| (Z)-3-Hexenyl β-D-glucopyranoside | 110 ± 8.1 | 120 ± 3.5 | 1.4 |

Experimental Protocols

Heterologous Expression and Purification of CsGT1 and CsGT2

A common method for obtaining active glycosyltransferases for biochemical characterization is through heterologous expression in Escherichia coli.[4][5]

Detailed Steps:

-

Cloning: The open reading frames of CsGT1 and CsGT2 are amplified from a C. sinensis cDNA library and cloned into an expression vector, such as pGEX, which allows for the expression of the protein with an N-terminal glutathione S-transferase (GST) tag for purification.[2]

-

Transformation and Expression: The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21 (DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature to enhance protein solubility.[2]

-

Purification: The bacterial cells are harvested and lysed. The soluble fraction containing the GST-tagged protein is purified using glutathione Sepharose affinity chromatography. The GST tag is subsequently cleaved by thrombin protease, and the purified glycosyltransferase is further purified by gel filtration chromatography.[2]

Enzyme Activity Assays

The activity of the purified glycosyltransferases can be determined by quantifying the reaction products using High-Performance Liquid Chromatography (HPLC).[6][7]

Assay for CsGT1 (Glucosyltransferase):

-

Reaction Mixture: A typical reaction mixture (e.g., 50 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM aglycone substrate (e.g., geraniol)

-

5 mM UDP-glucose

-

Purified CsGT1 enzyme (e.g., 1 µg)

-

-

Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Termination: The reaction is stopped by adding an equal volume of an organic solvent (e.g., methanol).

-

Analysis: The reaction mixture is centrifuged, and the supernatant is analyzed by HPLC to quantify the formation of the glucoside product.[2]

Assay for CsGT2 (Xylosyltransferase):

-

Reaction Mixture: The assay is similar to that of CsGT1, with the following modifications:

-

Substrate: 1 mM of the corresponding glucoside (e.g., geranyl β-D-glucopyranoside)

-

Sugar donor: 5 mM UDP-xylose

-

Enzyme: Purified CsGT2

-

-

Analysis: The formation of the primeveroside product is quantified by HPLC.[2]

Conclusion

The biosynthesis of this compound in plants is a well-defined, two-step enzymatic process catalyzed by a glucosyltransferase and a subsequent xylosyltransferase. The identification and characterization of the specific enzymes involved, such as CsGT1 and CsGT2 from Camellia sinensis, provide a molecular basis for understanding the formation of a diverse array of primeverosides. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to further investigate this pathway, engineer novel glycosylated compounds, or modulate the flavor and aroma profiles of commercially important plants. Future research may focus on identifying homologous enzymes in other plant species and exploring the regulatory mechanisms that control the expression and activity of these key glycosyltransferases.

References

- 1. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity Determination of Glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Differences Between Primeverose and Gentiobiose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primeverose and gentiobiose are both disaccharides, yet their subtle structural distinctions give rise to different chemical and biological properties. This technical guide provides a comprehensive comparison of the core structural features of this compound and gentiobiose, focusing on the key differences in their monosaccharide composition and the implications for their three-dimensional structure and function. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who require a detailed understanding of these two important carbohydrate molecules.

Core Structural Differences

The fundamental difference between this compound and gentiobiose lies in their constituent monosaccharides. Both are reducing disaccharides linked by a β(1→6) glycosidic bond. However, their compositions are as follows:

-

Gentiobiose: Composed of two D-glucose units. Its systematic name is β-D-glucopyranosyl-(1→6)-D-glucopyranose.[1][2]

-

This compound: Composed of one D-glucose unit and one D-xylose unit. Its systematic name is β-D-xylopyranosyl-(1→6)-D-glucose.[3][4]

This variation in one of the monosaccharide units—a hexose (glucose) in gentiobiose versus a pentose (xylose) in this compound—is the primary determinant of their distinct structural and, consequently, functional characteristics.

Quantitative Structural Data

A direct comparison of the physicochemical and spectroscopic properties of this compound and gentiobiose reveals the impact of their compositional difference.

| Property | This compound | Gentiobiose | Reference |

| Molecular Formula | C₁₁H₂₀O₁₀ | C₁₂H₂₂O₁₁ | [2][3] |

| Molecular Weight | 312.27 g/mol | 342.30 g/mol | [2][3] |

| Melting Point | 209-210 °C | 190-195 °C | [2][4] |

| Optical Rotation [α]D | -3.2° (in H₂O) | +10.6° (final, in H₂O) | [4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the detailed structure of carbohydrates. The chemical shifts of the carbon and proton nuclei are highly sensitive to their local electronic environment, providing a fingerprint of the molecule's structure.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | This compound (D₂O) | Gentiobiose (D₂O) |

| Glucose Residue | ||

| C-1 | 96.9 | 96.8 |

| C-2 | 74.9 | 75.0 |

| C-3 | 77.9 | 77.9 |

| C-4 | 71.6 | 71.7 |

| C-5 | 76.5 | 76.6 |

| C-6 | 69.8 | 69.9 |

| Xylose/Glucose Residue | ||

| C-1' | 104.5 | 104.1 |

| C-2' | 74.8 | 74.9 |

| C-3' | 77.7 | 77.8 |

| C-4' | 71.3 | 71.5 |

| C-5' | 66.7 | 77.8 |

| C-6' | - | 62.5 |

Note: The chemical shifts are approximate and can vary slightly based on experimental conditions. The data for this compound is inferred from related studies and databases, while the gentiobiose data is more readily available.

Table 3: Comparative ¹H NMR Chemical Shifts (ppm)

| Proton | This compound (D₂O) | Gentiobiose (D₂O) |

| Glucose Residue | ||

| H-1 (α) | 5.22 (d) | 5.23 (d) |

| H-1 (β) | 4.65 (d) | 4.66 (d) |

| Xylose/Glucose Residue | ||

| H-1' | 4.40 (d) | 4.51 (d) |

Note: Only the anomeric proton shifts are highlighted for simplicity. A full assignment would include all proton resonances.

Structural Visualization

The structural differences can be visualized using molecular diagrams.

Caption: Structure of this compound.

Caption: Structure of Gentiobiose.

Experimental Protocols for Structural Elucidation

The structural determination of disaccharides like this compound and gentiobiose relies on a combination of spectroscopic and chemical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity, stereochemistry, and conformation of the disaccharide.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified disaccharide in 0.5 mL of deuterium oxide (D₂O).

-

¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum to identify the anomeric protons and their coupling constants, which indicate the α or β configuration of the glycosidic linkage.

-

¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum to identify the number of unique carbon environments. The chemical shift of C-6 of the glucose residue is indicative of substitution at this position.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Establishes proton-proton couplings within each monosaccharide ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton of one residue and the carbon at the linkage position of the other residue.

-

Caption: NMR Spectroscopy Workflow.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern, which aids in confirming the monosaccharide composition and linkage position.

Methodology:

-

Sample Preparation: The disaccharide can be analyzed directly or after derivatization (e.g., permethylation) to enhance volatility and provide more informative fragmentation.

-

Ionization: Electrospray ionization (ESI) is commonly used for carbohydrates.

-

MS Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

-

Tandem MS (MS/MS): Select the parent ion and induce fragmentation. The resulting fragment ions provide information about the glycosidic linkage. Cleavage of the glycosidic bond is a characteristic fragmentation pathway. The mass difference between the parent ion and fragment ions corresponds to the mass of the constituent monosaccharides. For example, in the MS/MS spectrum of gentiobiose, a characteristic loss of a hexose unit (162 Da) would be observed. For this compound, losses of both a pentose (132 Da) and a hexose (162 Da) unit would be expected depending on the fragmentation pathway.

Table 4: Expected Key MS/MS Fragments (Positive Ion Mode, [M+Na]⁺)

| Disaccharide | Parent Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

| This compound | 335.1 | 203.1, 185.1 | Loss of xylose, Loss of xylose and H₂O |

| Gentiobiose | 365.1 | 203.1, 185.1 | Loss of glucose, Loss of glucose and H₂O |

Conclusion

The structural distinction between this compound and gentiobiose, originating from the substitution of a D-xylose for a D-glucose unit, has significant implications for their chemical and biological profiles. This guide provides a foundational understanding of these differences through a comparative analysis of their quantitative data and the experimental methodologies used for their characterization. A thorough grasp of these structural nuances is essential for researchers in glycobiology, natural product chemistry, and drug development for the rational design and synthesis of carbohydrate-based therapeutics and probes.

References

- 1. Crystal Structures of β-Primeverosidase in Complex with Disaccharide Amidine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gentiobiose - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H20O10 | CID 5460006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. GENTIOBIOSE | 554-91-6 [chemicalbook.com]

The Hidden Arsenal: Primeverose's Crucial Role in Plant Chemical Defense

A Technical Guide for Researchers and Drug Development Professionals

November 2025

Abstract

Plants, though seemingly passive, possess a sophisticated and dynamic chemical arsenal to defend against a myriad of threats, from herbivorous insects to microbial pathogens. A key, yet often overlooked, component of this defense system is the disaccharide primeverose. While not toxic in itself, this compound plays a critical role as a molecular "safety catch" on potent chemical weapons. This technical guide provides an in-depth exploration of the biological role of this compound in plant defense mechanisms. We will delve into the signaling pathways that trigger these defenses, the enzymatic activation of this compound-containing compounds, and the quantitative dynamics of their deployment. Detailed experimental protocols for the analysis of these compounds and the enzymes that act upon them are provided, alongside visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The "Cyanide Bomb" and the Role of Glycosylation

Many plants employ a "cyanide bomb" strategy for defense, storing toxic compounds in an inactive, glycosylated form.[1][2] This two-component defense system separates the toxic precursor, a cyanogenic glycoside, from the activating enzymes, β-glucosidases.[1][3] When a herbivore damages the plant tissue, the glycoside and the enzyme come into contact, leading to the rapid release of toxic hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[1][4]

This compound, a disaccharide composed of xylose and glucose, can be a crucial part of these cyanogenic glycosides. While many well-studied cyanogenic glycosides like amygdalin contain gentiobiose (a glucose-glucose disaccharide), the principle remains the same for this compound-containing counterparts.[1][5] The this compound moiety serves to stabilize the toxic aglycone, preventing self-toxicity to the plant, and its cleavage is a key step in the activation of the defense response.

The Signaling Cascade: Jasmonic Acid and Salicylic Acid in Defense Induction

The deployment of the "cyanide bomb" is not a static process. Plants can ramp up the production of cyanogenic glycosides in response to attack. This induced defense is primarily regulated by the plant hormones jasmonic acid (JA) and salicylic acid (SA).

Herbivore feeding and tissue damage trigger a rapid increase in JA levels.[6] This surge in JA activates a signaling cascade that leads to the upregulation of genes involved in the biosynthesis of cyanogenic glycosides.[7] Studies on lima beans have shown that the application of JA enhances cyanogenesis and resistance to herbivores by inducing β-glucosidase activity.[6]

Salicylic acid, typically associated with defense against biotrophic pathogens, has also been linked to the turnover of cyanogenic glycosides. Research on peach plants suggests a connection between the cyanogenic glucoside pathway and SA biosynthesis, indicating a complex interplay between these defense pathways.[8][9]

Below is a diagram illustrating the signaling pathway leading to the induction of this compound-containing cyanogenic glycosides.

Signaling pathway for the induction of cyanogenic glycosides.

Activation of the Defense: The Role of Primeverosidase

The "cyanide bomb" is detonated by the enzymatic hydrolysis of the cyanogenic glycoside. This is a two-step process involving a β-glucosidase and an α-hydroxynitrile lyase. In the case of a this compound-containing glycoside, a specific β-glucosidase known as a primeverosidase is required to cleave the this compound moiety.

Upon tissue disruption, the compartmentalized primeverosidase comes into contact with the cyanogenic glycoside. The primeverosidase hydrolyzes the glycosidic bond, releasing the unstable cyanohydrin and the this compound sugar. The cyanohydrin then spontaneously or enzymatically decomposes to release toxic hydrogen cyanide and a corresponding aldehyde or ketone.

The workflow for the activation of a hypothetical this compound-containing cyanogenic glycoside is depicted below.

Activation of a this compound-containing cyanogenic glycoside.

Quantitative Data on Cyanogenic Glycoside Induction

The concentration of cyanogenic glycosides in plants is highly variable and can be influenced by factors such as plant age, tissue type, and environmental conditions, including herbivory.[10] Studies have shown a significant increase in the cyanogenic potential of plants following herbivore attack.

| Plant Species | Herbivore/Treatment | Cyanogenic Glycoside(s) | Fold Increase (approx.) | Reference |

| Phaseolus lunatus (Lima Bean) | Epilachna varivestis (Mexican bean beetle) | Linamarin, Lotaustralin | 2-3 | [11] |

| Sorghum bicolor (Sorghum) | Nitrogen fertilization | Dhurrin | 1.5-2 | [2] |

| Prunus armeniaca (Apricot) | Kernel Development | Amygdalin, Prunasin | Varies with stage | [12] |

| Cynodon dactylon | Simulated heavy grazing | Cyanogenic glycosides | 1.5 | [10] |

| Sporobolus spicatus | Simulated heavy grazing | Cyanogenic glycosides | 2 | [10] |

Experimental Protocols

Extraction and Quantification of this compound-Containing Cyanogenic Glycosides (e.g., Amygdalin as a model)

This protocol is adapted from methods used for the analysis of amygdalin and can be modified for other this compound-containing glycosides.[13][14][15]

5.1.1. Materials

-

Plant tissue (fresh or freeze-dried)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (optional, for mobile phase)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

-

Analytical standards of the target cyanogenic glycoside

5.1.2. Extraction Procedure

-

Homogenize 100-500 mg of plant tissue in liquid nitrogen.

-

Extract the homogenized tissue with 5-10 mL of 80% methanol by vortexing or sonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction of the pellet twice more and pool the supernatants.

-

Evaporate the pooled supernatant to dryness under vacuum.

-

Redissolve the dried extract in a known volume of water or 20% methanol.

-

For cleanup, pass the redissolved extract through a pre-conditioned C18 SPE cartridge. Wash with water to remove polar impurities and then elute the glycosides with methanol.

-

Evaporate the methanol eluate and redissolve in the mobile phase for HPLC analysis.

-

Filter the final sample through a 0.45 µm syringe filter before injection into the HPLC.

5.1.3. HPLC-UV Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with or without 0.1% formic acid. A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-40% B; 25-30 min, 40-90% B; 30-35 min, 90% B; 35-40 min, 90-5% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm.

-

Quantification: Generate a standard curve using analytical standards of the target glycoside.

Primeverosidase (β-glucosidase) Activity Assay

This is a general protocol for a β-glucosidase assay using a chromogenic substrate, which can be adapted for primeverosidase activity.[16]

5.2.1. Materials

-

Plant tissue

-

Extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0, containing 5 mM β-mercaptoethanol and 1 mM EDTA)

-

p-Nitrophenyl-β-D-primeveroside (synthetic substrate) or a natural this compound-containing glycoside

-

Stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer

5.2.2. Enzyme Extraction

-

Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.

-

The supernatant contains the crude enzyme extract. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

5.2.3. Activity Assay

-

Prepare a reaction mixture containing 100 µL of enzyme extract and 800 µL of extraction buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of a 10 mM solution of the p-nitrophenyl-β-D-primeveroside substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 1 mL of the stop solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Conclusion

This compound, as a key component of certain cyanogenic glycosides, plays a vital, albeit indirect, role in plant defense. Its function as a stabilizing moiety allows for the safe storage of potent chemical weapons that can be rapidly deployed upon herbivore attack. The induction of these defense compounds is tightly regulated by complex signaling pathways involving jasmonic acid and salicylic acid, highlighting the dynamic nature of plant immunity. The detailed methodologies provided in this guide offer a starting point for researchers to further investigate the intricate role of this compound and other glycosides in plant defense, with potential applications in crop protection and the development of novel pharmaceuticals. Understanding these natural defense mechanisms can pave the way for innovative strategies to enhance plant resilience and harness the chemical power of the plant kingdom.

References

- 1. plantae.org [plantae.org]

- 2. entomoljournal.com [entomoljournal.com]

- 3. mdpi.com [mdpi.com]

- 4. 763. Cyanogenic glycosides (WHO Food Additives Series 30) [inchem.org]

- 5. Amygdalin - Wikipedia [en.wikipedia.org]

- 6. Jasmonic acid enhances plant cyanogenesis and resistance to herbivory in lima bean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Metabolomics and Biochemical Approaches Link Salicylic Acid Biosynthesis to Cyanogenesis in Peach Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Grazing intensity contributes to cyanogenic toxicity in savannah grasses in Baringo county | International Journal of Biological Research [sciencepubco.com]

- 11. Quantitative effects of cyanogenesis on an adapted herbivore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Accumulation Pattern of Amygdalin and Prunasin and Its Correlation with Fruit and Kernel Agronomic Characteristics during Apricot (Prunus armeniaca L.) Kernel Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of technological procedure for amygdalin isolation from plum seeds (Pruni domesticae semen) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. edepot.wur.nl [edepot.wur.nl]

Primeverose: A Disaccharide Precursor in the Synthesis of Key Secondary Metabolites

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Primeverose, a disaccharide composed of β-D-xylose and β-D-glucose (6-O-β-D-xylopyranosyl-β-D-glucose), plays a pivotal role in the biosynthesis and storage of a variety of plant secondary metabolites.[1] In its glycosidically bound form, known as a primeveroside, it renders volatile or reactive aglycones stable and non-volatile within the plant cell. The enzymatic hydrolysis of these primeverosides, primarily by the specific enzyme β-primeverosidase, releases the aglycone, which often functions as a key aroma compound or a defense molecule.[2][3] This guide provides a comprehensive overview of the metabolic pathways involving this compound, its biological significance, and detailed experimental protocols for its study, tailored for professionals in plant science and drug development.

Biosynthesis and Metabolism of Primeverosides

The generation of active secondary metabolites from primeveroside precursors is a two-stage process involving the biosynthesis of the primeveroside itself, followed by its targeted hydrolysis.

Biosynthesis of Primeverosides

The formation of a primeveroside involves the attachment of this compound to an aglycone, a process catalyzed by glycosyltransferases (GTs).[4][5] These enzymes transfer sugar moieties from activated nucleotide sugars to the acceptor molecule (the aglycone).[4] While the precise pathway can vary, it generally involves:

-

Aglycone Synthesis: The non-sugar portion (aglycone) of the primeveroside is synthesized through various established secondary metabolic pathways. For many aroma compounds, such as phenylpropanoids and terpenoids, this begins with primary metabolic precursors.[6]

-

Glycosylation: A UDP-glycosyltransferase (UGT) attaches a glucose molecule to the aglycone. A subsequent, specific xylosyltransferase then attaches a xylose molecule to the 6-position of the glucose, forming the this compound moiety and completing the primeveroside structure.

Enzymatic Hydrolysis and Release of Secondary Metabolites

The release of the active aglycone is a controlled enzymatic process. The key enzyme in this pathway is β-primeverosidase (EC 3.2.1.149) , a disaccharide-specific glycosidase.[2][7]

-

Specificity: This enzyme specifically recognizes the this compound disaccharide and hydrolyzes the β-glycosidic bond between the glucose unit and the aglycone.[2][8] It does not typically act on simple β-glucosides, highlighting its specialized role.[2]

-

Mechanism: The hydrolysis releases the complete this compound disaccharide and the free aglycone.[8] This aglycone is often a volatile alcohol (e.g., linalool, benzyl alcohol, 2-phenylethanol) that contributes to floral aroma in plants like tea (Camellia sinensis) or acts as a defense compound.[3][9]

Biological Roles of Primeveroside-Derived Metabolites

The controlled release of aglycones from primeveroside stores is critical for several plant functions.

-

Aroma Formation: In oolong and black tea manufacturing, the mechanical disruption of leaf cells during processing allows β-primeverosidase to access its primeveroside substrates.[3] The subsequent release of volatile alcohols like geraniol, linalool, and benzyl alcohol is fundamental to the development of the characteristic floral aroma of these teas.[3][9][10]

-

Plant Defense: Many of the released aglycones have roles in defending the plant against herbivores and pathogens.[11] The storage of these compounds as non-toxic glycosides prevents autotoxicity. Upon tissue damage, the rapid enzymatic release of these defensive molecules can deter attackers.[3][12][13][14]

Quantitative Data

The efficiency of enzymatic processes and purification can be quantified to understand the dynamics of primeveroside metabolism.

Table 1: Purification of β-Primeverosidase from Camellia sinensis cv. Yabukita Leaves

This table summarizes the purification of β-primeverosidase, showing the increase in specific activity at each step.

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (unit/mg protein) | Yield (%) | Purification (fold) |

| Buffer Extract | 12,500 | 1,250 | 0.1 | 100 | 1 |

| Ammonium Sulfate | 4,500 | 1,125 | 0.25 | 90 | 2.5 |

| DEAE-Sepharose | 850 | 850 | 1.0 | 68 | 10 |

| Phenyl-Sepharose | 150 | 600 | 4.0 | 48 | 40 |

| Hydroxyapatite | 25 | 400 | 16.0 | 32 | 160 |

| Sephacryl S-200 | 5 | 250 | 50.0 | 20 | 500 |

Data adapted from Ijima et al., 1998 and Guo et al., 1996 as referenced in[2]. A unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of p-nitrophenyl β-primeveroside per minute.

Table 2: Substrate Specificity of Purified β-Primeverosidase

This table demonstrates the high specificity of the enzyme for primeverosides compared to other glycosides.

| Substrate (2-Phenylethyl Glycosides) | Relative Hydrolysis Rate (%) |

| β-Primeveroside | 100 |

| β-Vicianoside | 25 |

| β-Acuminoside | 15 |

| β-Gentiobioside | < 5 |

| 6-O-α-L-arabinofuranosyl-β-D-glucopyranoside | < 5 |

| β-D-Glucopyranoside | 0 |

Data adapted from a study on the substrate specificity of β-primeverosidase.[8]

Experimental Protocols

The study of primeverosides requires robust methods for extraction, hydrolysis, and analysis.

Protocol 1: Extraction and Purification of Primeverosides

This protocol outlines a general procedure for isolating primeverosides from plant tissue.[15][16][17][18]

-

Homogenization: Freeze fresh plant material (e.g., leaves, flowers) in liquid nitrogen and grind to a fine powder.

-

Solvent Extraction: Extract the powder with 80% methanol or ethanol at room temperature with agitation. Repeat the extraction 2-3 times to ensure complete recovery.

-

Concentration: Combine the extracts and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Resuspend the crude extract in water and partition against a non-polar solvent (e.g., hexane) to remove lipids. The aqueous phase containing the polar glycosides is then subjected to column chromatography (e.g., silica gel or C18 reversed-phase) for purification.

-

Fraction Analysis: Elute with a solvent gradient (e.g., water-acetonitrile) and analyze fractions using Thin-Layer Chromatography (TLC) or HPLC to identify those containing the target primeveroside.

Protocol 2: In Vitro Enzymatic Hydrolysis Assay

This protocol is used to confirm the release of a specific aglycone from a purified primeveroside by β-primeverosidase.[2][8][19]

-

Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM citrate buffer, pH 6.0). The mixture should contain the purified primeveroside substrate at a known concentration (e.g., 1 mM).

-

Enzyme Addition: Initiate the reaction by adding purified β-primeverosidase. Include a control reaction with heat-inactivated enzyme.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a strong base (e.g., 1 N NaOH) or by rapid heating.

-

Product Extraction: Extract the released aglycone from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate). An internal standard should be added for quantification.

-

Analysis: Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to identify and quantify the released aglycone.

Protocol 3: Analytical Characterization by LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for identifying and quantifying primeverosides in complex mixtures.[20][21][22]

-

Sample Preparation: Prepare the extract as described in Protocol 1 (up to step 7). Filter the sample through a 0.22 µm filter before injection.

-

Chromatographic Separation: Inject the sample onto a reversed-phase HPLC column (e.g., C18). Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry Detection: Couple the HPLC eluent to a mass spectrometer equipped with an electrospray ionization (ESI) source, operating in negative or positive ion mode.

-

MS1 Scan: Perform a full scan (MS1) to detect the molecular ions corresponding to potential primeverosides. The neutral loss of a this compound unit (294 Da) is a key indicator.

-

MS/MS Fragmentation: Perform data-dependent MS/MS scans on the detected parent ions. The fragmentation pattern will show a characteristic ion for the aglycone after the loss of the this compound moiety, confirming the structure.

Conclusion and Future Directions

This compound is a crucial intermediate in the storage and controlled release of a wide array of secondary metabolites. The specificity of the β-primeverosidase enzyme provides a precise biological mechanism for deploying these compounds for aroma formation and defense. For drug development professionals, understanding this pathway offers opportunities to identify novel bioactive aglycones and to develop enzymatic or synthetic methods for their production. Future research should focus on the broader discovery of primeverosides across the plant kingdom, the characterization of the glycosyltransferases responsible for their synthesis, and the potential for engineering these pathways in microbial or plant-based systems for the sustainable production of high-value natural products.

References

- 1. This compound | C11H20O10 | CID 5460006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cloning of β-Primeverosidase from Tea Leaves, a Key Enzyme in Tea Aroma Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structures of β-Primeverosidase in Complex with Disaccharide Amidine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosyltransferase - Wikipedia [en.wikipedia.org]

- 5. Glycosyltransferases - CAZypedia [cazypedia.org]

- 6. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 7. Beta-primeverosidase - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. ENZYME - 3.2.1.149 beta-primeverosidase [enzyme.expasy.org]

- 11. Macroevolution of plant defenses against herbivores in the evening primroses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Item - Investigating the Role of AtPIEZO as a Possible Mechanoreceptor During Plant Defense - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 13. Frontiers | Chemical priming of plant defense responses to pathogen attacks [frontiersin.org]

- 14. Chemical priming of plant defense responses to pathogen attacks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation and extraction of lucidin primeveroside from Rubia tinctorum L. and crystal structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. mdpi.com [mdpi.com]

- 19. Sequential Enzymatic Hydrolysis and Ultrasound Pretreatment of Pork Liver for the Generation of Bioactive and Taste-Related Hydrolyzates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 22. researchgate.net [researchgate.net]

The Discovery and Isolation of Primeverose from Primula Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primeverose, a disaccharide composed of β-D-xylose and D-glucose, is a significant component of various glycosides found in medicinal plants, notably within the Primula genus. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Primula species. It details the experimental protocols for extraction, hydrolysis of its parent glycoside (primeverin), and subsequent purification and structural elucidation of the disaccharide. Quantitative data are summarized, and key experimental workflows and biosynthetic pathways are visualized to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Significance of this compound

This compound (6-O-β-D-xylopyranosyl-D-glucose) is a disaccharide that was first identified through the enzymatic hydrolysis of glycosides such as gaultherin and primeverin.[1] It is a reducing sugar that, upon hydrolysis, yields one molecule of D-glucose and one molecule of D-xylose.[1][2] In the Primula genus, this compound is most notably found as the glycone component of the phenolic glycoside, primeverin. The presence and concentration of these glycosides are of significant interest due to their potential biological activities and their use as chemotaxonomic markers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its isolation, purification, and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C11H20O10 | [1] |

| Molecular Weight | 312.27 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 209-210 °C | [1] |

| Optical Rotation | [α]D20 +23° → -3.2° (c=5 in water) | [1] |

| Solubility | Soluble in water and methanol | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of this compound from Primula species, primarily through the extraction and hydrolysis of primeverin.

Extraction of Primeverin from Primula Roots

This protocol is adapted from methods for the extraction of phenolic glycosides from Primula veris.[3][4]

Objective: To extract primeverin-containing crude extract from the roots of Primula veris.

Materials:

-

Dried and powdered roots of Primula veris

-

70% Ethanol (v/v)

-

Shaker or sonicator

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Macerate the powdered root material with 70% ethanol in a 1:10 solid-to-solvent ratio (w/v).

-

Agitate the mixture for 24 hours at room temperature using a shaker or intermittent sonication.

-

Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Re-extract the plant residue twice more with fresh 70% ethanol to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude glycosidic extract.

Acid Hydrolysis of Primeverin to Yield this compound

This protocol describes the acid-catalyzed cleavage of the glycosidic bond of primeverin to release the this compound disaccharide.

Objective: To hydrolyze the extracted primeverin to yield this compound.

Materials:

-

Crude glycosidic extract from Primula

-

2% Sulfuric acid (H₂SO₄)

-

Sodium carbonate (Na₂CO₃) solution (10%)

-

pH meter or pH indicator strips

Procedure:

-

Dissolve the crude glycosidic extract in a 2% aqueous solution of sulfuric acid.

-

Heat the mixture in a boiling water bath for 5 hours to facilitate hydrolysis.[1]

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution by the gradual addition of a 10% sodium carbonate solution until a pH of 7.0 is reached.

-

The resulting solution contains a mixture of this compound, xylose, glucose, and the aglycone of primeverin.

Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from the hydrolysis mixture.

Objective: To isolate and purify this compound from the neutralized hydrolysate.

Materials:

-

Neutralized hydrolysate

-

Silica gel for column chromatography (60-120 mesh)

-

Glass column

-

Solvent system: Ethyl acetate:Methanol:Water (in appropriate ratios, e.g., 8:2:1 v/v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., Butanol:Ethanol:Water, 5:3:2 v/v/v)

-

Visualizing agent for TLC (e.g., aniline phthalate spray reagent)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Concentrate the neutralized hydrolysate to a thick syrup.

-

Prepare a silica gel column using a slurry packing method with the initial solvent system.

-

Adsorb the concentrated hydrolysate onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity of the ethyl acetate:methanol:water solvent system.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting fractions onto a TLC plate, developing the plate, and visualizing the spots with a suitable reagent. This compound will have a characteristic Rf value.

-

Combine the fractions containing pure this compound, as determined by TLC.

-

Concentrate the combined fractions under reduced pressure to obtain purified this compound.

Structural Elucidation of this compound

The identity and structure of the isolated this compound can be confirmed using modern spectroscopic techniques.

Objective: To confirm the chemical structure of the isolated this compound.

3.4.1. High-Performance Liquid Chromatography (HPLC)

-

System: HPLC with a Refractive Index (RI) detector.

-

Column: Amino-propyl or a dedicated carbohydrate analysis column.

-

Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30-40 °C.

-

Standard: A commercially available this compound standard should be used for comparison of retention times.

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (in D₂O): The proton NMR spectrum will show characteristic signals for the anomeric protons of the xylose and glucose units, as well as the other sugar protons.

-

¹³C-NMR (in D₂O): The carbon NMR spectrum will display 11 signals corresponding to the 11 carbon atoms of the this compound molecule. The chemical shifts of the anomeric carbons and the C-6 of glucose (involved in the glycosidic linkage) are particularly diagnostic.

3.4.3. Mass Spectrometry (MS)